molecular formula C8H7BrN4O B8399498 3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide

3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide

Cat. No. B8399498
M. Wt: 255.07 g/mol
InChI Key: ZPWRCJFTLLAXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C8H7BrN4O/c1-4-2-5(9)7-6(3-4)13(14)12-8(10)11-7/h2-3H,1H3,(H2,10,11,12)

InChI Key

ZPWRCJFTLLAXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N=[N+]2[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 13.0 g (56.3 mmol) of 2-bromo-4-methyl-6-nitroaniline stirring in a mixture of 25 ml glacial acetic acid and 5 ml of concentrated hydrochloric acid at 80° C., 29.0 g (690.5 mmol) of cyanamide and 25 ml of concentrated hydrochloric acid were added simultaneously, separately, and very slowly. At one point during the addition, a vigorous exotherm occurred and the external heat immediately removed. After the addition, the reaction was heated at reflux for 15 minutes. On cooling to about 50° C., 100 ml of 25% aqueous sodium hydroxide were added dropwise and the mixture heated at reflux 15 minutes. The reaction was cooled to room temperature, the insoluble orange solid filtered and washed with water followed by ethyl acetate to afford 7.4 g of yellow 3-amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide after drying.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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